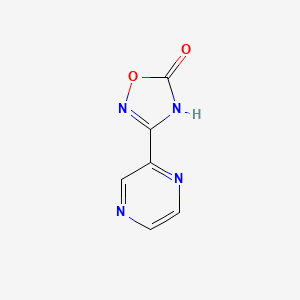

1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl-

Übersicht

Beschreibung

1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- is a heterocyclic compound that features both an oxadiazole and a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 1,2,4-oxadiazol-5(2H)-one, 3-pyrazinyl- allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazol-5(2H)-one, 3-pyrazinyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile. The reaction mixture is usually heated to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of 1,2,4-oxadiazol-5(2H)-one, 3-pyrazinyl- may involve continuous flow processes to ensure consistent quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that various derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have indicated that compounds within this class can effectively inhibit the growth of bacteria and fungi. The specific mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Antitumor Properties

The antitumor potential of 1,2,4-oxadiazol-5(2H)-one derivatives has been documented in several studies. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. The unique structural features of oxadiazoles contribute to their ability to interact with biological targets involved in cancer progression .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of 1,2,4-oxadiazol-5(2H)-one derivatives. These compounds have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. By inhibiting these enzymes, the compounds may help increase acetylcholine levels in the brain, potentially improving cognitive function .

Synthesis of 1,2,4-Oxadiazol-5(2H)-one Derivatives

The synthesis of 1,2,4-oxadiazol-5(2H)-one typically involves multi-step processes that require optimization for yield and purity. Common methods include the reaction of hydrazides with various isocyanates or carboxylic acids under controlled conditions. The following table summarizes some common synthetic routes:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydrazide reaction with isocyanate | Hydrazide + Isocyanate | Reflux in organic solvent | Variable |

| Cyclization from carboxylic acids | Carboxylic acid + Hydrazine | Heat under acidic conditions | Moderate |

| Microwave-assisted synthesis | Hydrazide + Isocyanate | Microwave irradiation | High |

Study on Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial effects of various 1,2,4-oxadiazol-5(2H)-one derivatives against several bacterial strains. The results indicated that certain derivatives exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli. This suggests that these compounds could be developed further as novel antimicrobial agents.

Neuroprotective Activity Evaluation

In another study focusing on neuroprotection, researchers synthesized a series of 1,2,4-oxadiazol-5(2H)-one derivatives and evaluated their inhibitory effects on AChE and BChE. The most potent compounds demonstrated IC50 values in the low micromolar range and showed promise in enhancing cognitive function in animal models of Alzheimer’s disease .

Antitumor Screening

A recent investigation assessed the antitumor activity of selected oxadiazole derivatives against human cancer cell lines. The study found that specific compounds induced apoptosis through mitochondrial pathways and significantly inhibited cell proliferation at nanomolar concentrations .

Wirkmechanismus

The mechanism of action of 1,2,4-oxadiazol-5(2H)-one, 3-pyrazinyl- depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pyrazine ring can further enhance these interactions by providing additional binding sites.

Vergleich Mit ähnlichen Verbindungen

1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- can be compared with other heterocyclic compounds, such as:

1,2,4-Triazole: Similar in structure but contains a triazole ring instead of an oxadiazole ring. It is also used in medicinal chemistry and materials science.

1,3,4-Oxadiazole: Another oxadiazole isomer with different electronic properties and reactivity.

Pyrazine Derivatives: Compounds containing the pyrazine ring, which can exhibit different chemical and biological activities depending on the substituents.

The uniqueness of 1,2,4-oxadiazol-5(2H)-one, 3-pyrazinyl- lies in its combination of the oxadiazole and pyrazine rings, providing a distinct set of properties and reactivity patterns that can be exploited in various applications.

Biologische Aktivität

1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives, focusing on their mechanisms of action and efficacy in various biological assays.

Chemical Structure and Synthesis

The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazinyl group enhances the compound's biological activity by influencing its interaction with biological targets. Various synthetic routes have been developed to obtain 1,2,4-oxadiazol-5(2H)-one derivatives, often involving condensation reactions that yield high purity products suitable for biological testing.

Antimicrobial Properties

1,2,4-Oxadiazol-5(2H)-one derivatives have shown significant antimicrobial activity. For instance:

- Antibacterial Activity : Compounds derived from this scaffold have demonstrated potent activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for specific derivatives .

- Fungal Activity : The same derivatives have also exhibited fungicidal properties, making them candidates for further development as antifungal agents.

Antitumor Activity

Research indicates that certain oxadiazole derivatives possess cytotoxic effects against cancer cell lines. For example:

- Mechanism of Action : These compounds may inhibit topoisomerase II and induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .

Neuroprotective Effects

1,2,4-Oxadiazol-5(2H)-one derivatives have been explored for their neuroprotective potential:

- MAO Inhibition : Some derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases like Parkinson's. For instance, a derivative exhibited an IC50 value of 0.371 µM in inhibiting MAO-B .

AMPK Activation

Recent studies have highlighted the role of these compounds in activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis:

- Biological Assay Results : Compounds such as 12k and 13q showed significant AMPK activation with EC50 values of 180 nM and 2 nM respectively. This activation is associated with reduced ROS levels and apoptosis induction in kidney fibroblast cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives:

| Compound | Substituent | Biological Activity | EC50/MIC |

|---|---|---|---|

| 12k | Pyrazolyl | AMPK Activator | 180 nM |

| 13q | Pyrazolyl | AMPK Activator | 2 nM |

| 7b | Alkyl | Antibacterial | 0.22 μg/mL |

The presence of specific substituents on the oxadiazole ring significantly influences the compound's potency and selectivity towards various biological targets.

Case Studies

- Antitumor Efficacy : A study involving a series of oxadiazole derivatives demonstrated their ability to inhibit tumor growth in murine models. The compounds showed a dose-dependent response in reducing tumor size compared to controls .

- Neuroprotection in Animal Models : In vivo studies on rodent models indicated that certain oxadiazole derivatives could improve motor functions and reduce neurodegeneration markers when administered post-injury .

Eigenschaften

IUPAC Name |

3-pyrazin-2-yl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6-9-5(10-12-6)4-3-7-1-2-8-4/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYSDVMPAXWPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NOC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150709 | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114347-13-6 | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114347136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.